molecular formula C23H25NO4S B11210302 Dimethyl 4-(5-ethylthiophen-2-yl)-1-(4-methylbenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(5-ethylthiophen-2-yl)-1-(4-methylbenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11210302
M. Wt: 411.5 g/mol
InChI Key: VRJYPOJOZBUFDG-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methyl, ethyl, and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of dihydropyridines are known for their use as calcium channel blockers in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, dihydropyridines typically act by modulating calcium channels, thereby affecting cellular calcium levels and influencing various physiological processes. The compound’s unique structure allows it to interact with specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridines such as nifedipine, amlodipine, and felodipine. These compounds share a common dihydropyridine core but differ in their substituent groups, which impart different chemical and biological properties.

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

dimethyl 4-(5-ethylthiophen-2-yl)-1-[(4-methylphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H25NO4S/c1-5-17-10-11-20(29-17)21-18(22(25)27-3)13-24(14-19(21)23(26)28-4)12-16-8-6-15(2)7-9-16/h6-11,13-14,21H,5,12H2,1-4H3

InChI Key

VRJYPOJOZBUFDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)C)C(=O)OC

Origin of Product

United States

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